molecular formula C16H13Cl2N3O4S2 B2815496 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-44-4

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2815496
CAS No.: 868218-44-4
M. Wt: 446.32
InChI Key: HMYKMLOSIXLPOI-UHFFFAOYSA-N
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Description

The compound “2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Pesticidal Activity Potential

Research has identified derivatives of phenyl tribromomethyl sulfone, which share structural similarities with the mentioned compound, as novel compounds with potential pesticidal activity. These derivatives were synthesized through various routes, starting from halogenated thiophenols, and showed promise as active herbicides and fungicides, highlighting the importance of halogenmethylsulfonyl moieties in pesticide development (Borys et al., 2012).

High-Performance Materials

In the field of materials science, aromatic poly(imide amide benzimidazole) copolymers were synthesized for their thermal stability and potential application in high-performance materials. These copolymers, obtained through reactions involving nitro-containing aromatic compounds, demonstrated amorphous structures and were soluble in various solvents, indicating their utility in diverse applications, including electronics and aerospace, due to their high glass-transition temperatures and thermal degradation points (Wang & Wu, 2003).

Biochemical Applications

On the biochemical front, derivatives incorporating the nitroimidazole motif, similar to the compound , have been studied for their inhibitory activity against key enzymes, showcasing the relevance of nitroimidazole derivatives in medicinal chemistry. For example, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which contain nitro and sulfanyl groups, were synthesized as potential inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. These compounds demonstrated significant antitumor and antibacterial activity, underscoring the therapeutic potential of nitroimidazole derivatives (Gangjee et al., 1996).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c17-14-6-1-11(9-15(14)18)10-26-16-19-7-8-20(16)27(24,25)13-4-2-12(3-5-13)21(22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKMLOSIXLPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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